- Macroreticular POLITAG-Pd(0) for the waste minimized hydrogenation/reductive amination of phenols using formic acid as hydrogen sourceCatalysis Today, 2023, 424,,
Cas no 91-65-6 (Cyclohexanamine,N,N-diethyl-)

Cyclohexanamine,N,N-diethyl- structure
Nome del prodotto:Cyclohexanamine,N,N-diethyl-
Cyclohexanamine,N,N-diethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanamine,N,N-diethyl-
- N,N-Diethylcyclohexylamine
- N,N-diethylcyclohexanamine
- Cyclohexanamine,N,N-diethyl
- Cyclohexylamine,N,N-diethyl
- Cyclohexyldiethylamine
- diethyl cyclohexyl amine
- diethylaminocyclohexane
- EINECS 202-087-2
- trans-2-(N,N-diethylamino)cyclohexane
- Cyclohexylamine, N,N-diethyl- (6CI, 7CI, 8CI)
- N,N-Diethylcyclohexanamine (ACI)
- Diethylcyclohexylamine
- N-Cyclohexyl-N,N-diethylamine
- NSC 5313
- NSC-5313
- NSC5313
- DB-057268
- Q27291272
- AKOS015838657
- N,N-Diethyl cyclohexyl amine
- Cyclohexylamine, N,N-diethyl-(6CI,7CI,8CI)
- Cyclohexanamine, N,N-diethyl-
- UTV19LFB58
- Cyclohexanamine,N-diethyl-
- 91-65-6
- D0484
- DTXSID6021799
- NCGC00255346-01
- D82000
- Tox21_301799
- CS-0152031
- DTXCID801799
- TimTec1_000138
- Cyclohexylamine, N,N-diethyl-
- MFCD00003847
- NS00039403
- CHEMBL3182110
- LS-13901
- N,N-Diethylcyclohexanamine #
- NCGC00175428-01
- UNII-UTV19LFB58
- SCHEMBL150343
- Cyclohexylamine,N-diethyl-
- CAS-91-65-6
-
- MDL: MFCD00003847
- Inchi: 1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
- Chiave InChI: CIXSDMKDSYXUMJ-UHFFFAOYSA-N
- Sorrisi: N(C1CCCCC1)(CC)CC
Proprietà calcolate
- Massa esatta: 155.16700
- Massa monoisotopica: 155.167399674g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 91
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 3.2Ų
- XLogP3: 2.8
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Liquido oleoso da incolore a giallo. Ha un odore speciale. È facile ossidare e cambiare colore in aria e luce solare. Può volatilizzare con vapore acqueo
- Densità: 0,84 g/cm3
- Punto di ebollizione: 193°C(lit.)
- Punto di infiammabilità: 57°C
- Indice di rifrazione: n20/D 1.4562(lit.)
- PSA: 3.24000
- LogP: 2.66090
- Solubilità: Solubile in etanolo \ benzene, leggermente solubile in acqua. A 12 ℃, 1g di prodotto è solubile in 70ml di acqua, leggermente solubile in etanolo \ etere e cloroformio
Cyclohexanamine,N,N-diethyl- Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Dichiarazione di pericolo: H226-H314
- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Numero di trasporto dei materiali pericolosi:2734
- Codice categoria di pericolo: 34-20/21/22
- Istruzioni di sicurezza: S26; S36/37/39; S45; S27; S16
- RTECS:GU5830125
-
Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:II
- Termine di sicurezza:8
- Classe di pericolo:8
- PackingGroup:II
- Frasi di rischio:R34; R20/21/22
Cyclohexanamine,N,N-diethyl- Dati doganali
- CODICE SA:2921300090
- Dati doganali:
Codice doganale cinese:
2921300090Panoramica:
2921300090 Altri anelli (alcano, alcene, terpene) Monoammina o poliamina (compresi i suoi derivati e i loro sali). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2921300090 altre mono o poliammine ciclaniche, cicliche o ciclotherpeniche e loro derivati; i loro sali. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Cyclohexanamine,N,N-diethyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM344662-25g |
N,N-Diethylcyclohexylamine |
91-65-6 | 95%+ | 25g |
$80 | 2024-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-25ML |
N,N-Diethylcyclohexylamine |
91-65-6 | >98.0%(GC)(T) | 25ml |
¥250.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N29670-1g |
N,N-diethylcyclohexanamine |
91-65-6 | 98% | 1g |
¥53.0 | 2024-07-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-500ML |
N,N-Diethylcyclohexylamine |
91-65-6 | >98.0%(GC)(T) | 500ml |
¥1590.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QH234-25ml |
Cyclohexanamine,N,N-diethyl- |
91-65-6 | 98% | 25ml |
411.0CNY | 2021-08-06 | |
abcr | AB141598-25 ml |
N,N-Diethylcyclohexylamine, 98%; . |
91-65-6 | 98% | 25 ml |
€44.90 | 2024-04-15 | |
1PlusChem | 1P003T0A-1g |
N,N-DIETHYLCYCLOHEXYLAMINE |
91-65-6 | 98% | 1g |
$7.00 | 2025-02-20 | |
A2B Chem LLC | AB76762-25g |
N,N-Diethylcyclohexylamine |
91-65-6 | 98% | 25g |
$28.00 | 2024-05-20 | |
1PlusChem | 1P003T0A-5g |
N,N-DIETHYLCYCLOHEXYLAMINE |
91-65-6 | 98% | 5g |
$13.00 | 2025-02-20 | |
Aaron | AR003T8M-100g |
N,N-Diethylcyclohexylamine |
91-65-6 | 98% | 100g |
$86.00 | 2025-01-22 |
Cyclohexanamine,N,N-diethyl- Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: 2135689-52-8 (reaction products with 3,3-bis(1 H-imidazol-1-yl)propan-1-ol, and pall…) Solvents: Water ; 16 h, 90 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)
Riferimento
- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalystsRSC Advances, 2016, 6(111), 109702-109705,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: (Acetato-κO)(acetato-κO,κO′)[1,1′-bis[bis(1-methylethyl)phosphino-κP]ferrocene]c… ; 21 h, 78 °C
Riferimento
- Mild N-Alkylation of Amines with Alcohols Catalyzed by the Acetate Ru(OAc)2(CO)(DiPPF) ComplexChemistry - A European Journal, 2017, 23(58), 14416-14419,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 3 h, 1 atm, 50 °C
2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)
2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)
Riferimento
- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalystsRSC Advances, 2016, 6(111), 109702-109705,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Lithium hydroxide , Nickel Solvents: Ethanol
Riferimento
- Synthesis of N,N-dialkylcyclohexyl(methylcyclohexyl)aminesRussian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 1999, 69(4), 632-636,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran , Butyl ether ; 1 bar → 60 bar, rt; 18 h, 60 bar, 160 °C; 60 bar → 1 bar, 160 °C → 0 °C
Riferimento
- Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular HydrogenJournal of the American Chemical Society, 2015, 137(42), 13580-13587,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ; rt; 24 h, 60 °C
Riferimento
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductantChemical Communications (Cambridge, 2021, 57(69), 8588-8591,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Sodium borohydride in reductive amination reactionsPharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 34(2), 76-78,
Synthetic Routes 12
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol
Riferimento
- Reductive aminations of carbonyl compounds with borohydride and borane reducing agentsOrganic Reactions (Hoboken, 2002, 59,,
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 10 h, 1 atm, 70 °C
Riferimento
- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalystsRSC Advances, 2016, 6(111), 109702-109705,
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 h, 20 °C
Riferimento
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary aminesOrganic & Biomolecular Chemistry, 2012, 10(2), 293-304,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Diethyl ether
2.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol
2.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol
Riferimento
- Zinc-modified cyanoborohydride as a selective reducing agentJournal of Organic Chemistry, 1985, 50(11), 1927-32,
Synthetic Routes 20
Synthetic Routes 21
Synthetic Routes 22
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Diethyl ether ; 18 h, 8 atm, 60 °C
Riferimento
- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivativesCatalysis Science & Technology, 2023, 13(8), 2508-2516,
Synthetic Routes 23
Condizioni di reazione
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane , [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ; 10 min, 60 °C
1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C
1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C
Riferimento
- Direct Catalytic N-Alkylation of Amines with Carboxylic AcidsJournal of the American Chemical Society, 2014, 136(40), 14314-14319,
Synthetic Routes 24
Condizioni di reazione
Riferimento
- Process for the preparation of tertiary amines as intermediates for drugs and agrochemicals, Japan, , ,
Synthetic Routes 25
Condizioni di reazione
1.1 Solvents: Acetonitrile ; rt
Riferimento
- New approach for induction of alkyl moiety to aliphatic amines by NaBH(OAc)3 with carboxylic acidTetrahedron Letters, 2020, 61(22),,
Synthetic Routes 26
Cyclohexanamine,N,N-diethyl- Raw materials
- N-ethylcyclohexanamine
- N-cyclohexylidenehydroxylamine
- Cyclohexanol
- cyclohex-2-en-1-one
- N,N-Diethylformamide
- Sodium triacetoxyborohydride
Cyclohexanamine,N,N-diethyl- Preparation Products
Cyclohexanamine,N,N-diethyl- Letteratura correlata
-
Stefan Naumann Polym. Chem. 2023 14 1834
-
2. Successful synthesis of blocked polyisocyanates, using easily cleavable phenols as blocking agents, and their deblocking and cure studiesS. Kalaimani,B. Mohamad Ali,A. Sultan Nasar RSC Adv. 2016 6 106990
-
Zhen Ling,Lin Yun,Lianghui Liu,Bing Wu,Xuefeng Fu Chem. Commun. 2013 49 4214
-
Jiraya Kiriratnikom,Xin-Chen Yue,Jia-Liang Yang,Ying Wang,Shuo-Hong Chen,Ke-Ke Zhang,Cheng-Jian Zhang,Munir Ullah Khan,Xing-Hong Zhang Polym. Chem. 2021 12 5283
-
Ahmed M. Mansour,Rabaa M. Khaled,Krzysztof Radacki,Zeina Younes,Mariam Gamal,Beatrice Guirguis,Gamal A. E. Mostafa,Essam A. Ali,Ola R. Shehab Dalton Trans. 2023 52 10286
91-65-6 (Cyclohexanamine,N,N-diethyl-) Prodotti correlati
- 5459-93-8(N-ethylcyclohexanamine)
- 1195-42-2(N-Cyclohexylisopropylamine)
- 3319-01-5(1-Cyclohexylpiperidine)
- 7560-83-0(N,N-Dicyclohexylmethylamine)
- 209803-40-7(5-(Diisopropylamino)amylamine)
- 7175-49-7(N-Ethyldicyclohexylamine)
- 68814-95-9(Amines, tri-C8-10-alkyl)
- 39512-50-0(1-(2-Chlorophenyl)piperazine)
- 1233859-86-3((R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride)
- 2168680-51-9(2,2-dimethyl-N-(pyridin-2-yl)propanehydrazide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
